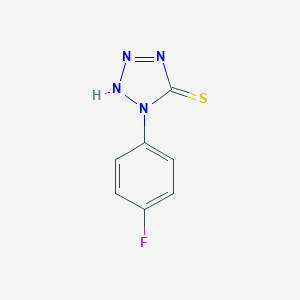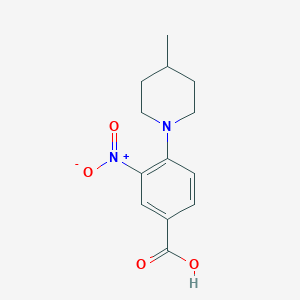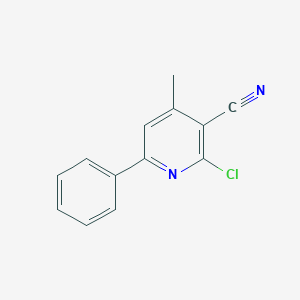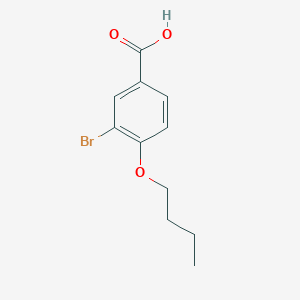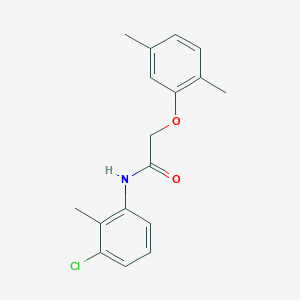
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound is commonly referred to as "compound X" in the literature.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves its interaction with the active site of the target enzyme, leading to inhibition of its activity. The compound binds to the enzyme in a specific manner, preventing its normal function and ultimately leading to a decrease in cancer cell proliferation.
Biochemical and physiological effects:
Studies have shown that N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has minimal effects on normal cells, indicating its potential as a selective inhibitor of cancer cells. The compound has also been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide is its selectivity towards cancer cells, which minimizes the potential for off-target effects. However, the compound's potency and efficacy may vary depending on the specific cancer type and the stage of cancer progression. Additionally, the compound's stability and solubility may pose challenges in certain experimental conditions.
Direcciones Futuras
Future research on N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide could focus on the development of more potent and selective inhibitors, as well as the identification of additional target enzymes involved in cancer progression. Further studies could also investigate the compound's potential applications in other disease areas, such as inflammation and autoimmune disorders.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 3-chloro-2-methylbenzoic acid with 2,5-dimethylphenol in the presence of thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(2-hydroxyethyl)acetamide in the presence of triethylamine to yield N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is its use as a selective inhibitor of a particular enzyme involved in cancer progression. Studies have shown that the compound can effectively inhibit the activity of this enzyme, leading to a decrease in cancer cell proliferation.
Propiedades
Número CAS |
315713-32-7 |
|---|---|
Fórmula molecular |
C17H18ClNO2 |
Peso molecular |
303.8 g/mol |
Nombre IUPAC |
N-(3-chloro-2-methylphenyl)-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18ClNO2/c1-11-7-8-12(2)16(9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10H2,1-3H3,(H,19,20) |
Clave InChI |
FXYKREXZVFSYJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
SMILES canónico |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=C(C(=CC=C2)Cl)C |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



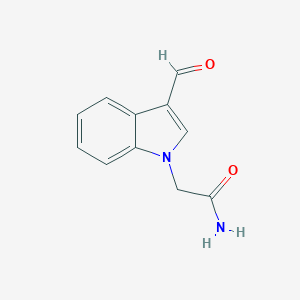
![N-[2-(Acetylamino)ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B185351.png)
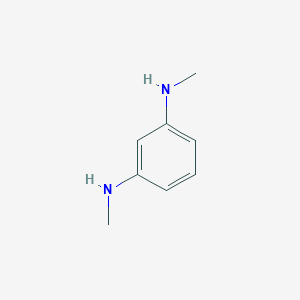
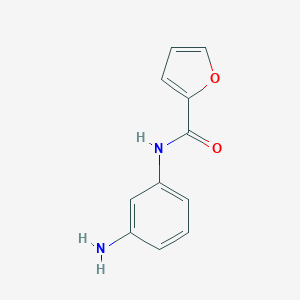
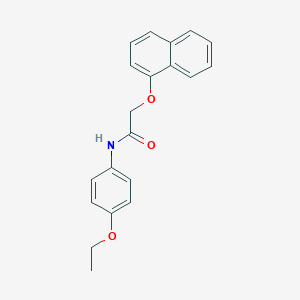
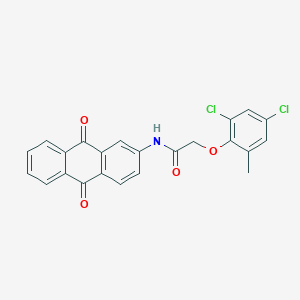
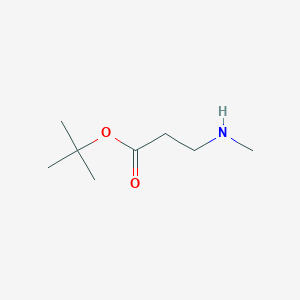
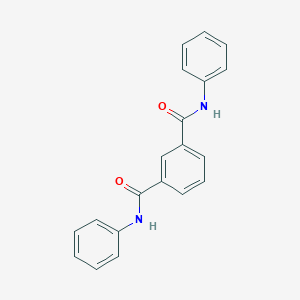
methanone](/img/structure/B185366.png)
